molecular formula C10H13NO6S B1271576 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid CAS No. 326907-68-0

5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid

Cat. No. B1271576
M. Wt: 275.28 g/mol
InChI Key: KDDGABSVNQTIJX-UHFFFAOYSA-N
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Description

The compound 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is a chemically synthesized molecule that is likely to possess a benzene ring substituted with methoxy, sulfonyl, and carboxylic acid functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved through methylation, thiocyanation, ethylation, and oxidation steps, starting from 4-amino-2-hydroxybenzoic acid . This suggests that the synthesis of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid could similarly involve functional group transformations and protective group strategies to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, Schiff base compounds have been characterized by MS, IR, 1H NMR, 13C NMR, and UV–Visible spectroscopy, and their crystal structures have been elucidated . These techniques could be applied to determine the molecular structure of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid, providing detailed information about its molecular conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. The electrochemical reduction of azo-bond-containing benzoic acids has been studied, revealing the influence of substituent position and solution pH on their behavior . This indicates that the sulfonyl and methoxy groups in 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid could also affect its reactivity in chemical transformations or electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds are influenced by their molecular interactions. For instance, proton-transfer compounds exhibit extensive hydrogen-bonding and π-π interactions, leading to three-dimensional network structures . These interactions are critical for the material's properties and could similarly impact the solubility, melting point, and other physicochemical properties of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid.

Scientific Research Applications

Synthesis and Chemical Structure

The compound has been synthesized and utilized in various chemical studies. For instance, Wang Yu (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid. The synthesis involved multiple steps, including methylation, ethylation, and oxidation, with the final product confirmed by IR, 1H NMR, MS techniques (Wang Yu, 2008).

Biological and Pharmaceutical Applications

The compound and its derivatives have been investigated for biological activities. For instance, research on sulfonamides containing derivatives of 5-chloro-2-hydroxybenzoic acid demonstrated antimicrobial activity against various bacteria and mycobacteria (Krátký et al., 2012). Additionally, the degradation of sulfonamides in Microbacterium sp. strain BR1 was observed to proceed along an unusual pathway initiated by ipso-hydroxylation, a novel microbial strategy to eliminate sulfonamide antibiotics (Ricken et al., 2013).

Chemical Analysis and Methodology

In chemical analysis, a method was developed for the simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid, and 2,5-dihydroxybenzoic acid in human endoscopic intestinal biopsy with electrochemical detection (Palumbo et al., 1995).

Chemical Properties and Reactions

The compound's derivatives have been studied for their chemical properties and reactions. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence were investigated, contributing to our understanding of the chemical behavior of these compounds (Watanabe et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, 2-Amino-5-methoxybenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(2-hydroxyethylsulfamoyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-17-9-3-2-7(6-8(9)10(13)14)18(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDGABSVNQTIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365708
Record name 5-[(2-Hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid

CAS RN

326907-68-0
Record name 5-[[(2-Hydroxyethyl)amino]sulfonyl]-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326907-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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